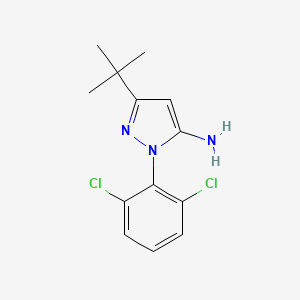
3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. In
Mécanisme D'action
3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key regulator of B-cell receptor signaling. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways that are essential for the survival and proliferation of cancer cells and the development of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion. It also modulates the activity of immune cells, such as B-cells, T-cells, and natural killer cells, by reducing their activation and proliferation. This compound has been found to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.
Avantages Et Limitations Des Expériences En Laboratoire
3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine has several advantages as a research tool, including its high potency and selectivity for BTK, its ability to inhibit the growth of cancer cells and modulate the immune system, and its good pharmacokinetic properties. However, there are also some limitations to its use in lab experiments, such as the need for careful dosing and monitoring due to potential toxicity, the need for specialized equipment and expertise for its synthesis and analysis, and the limited availability of the compound.
Orientations Futures
There are several potential future directions for research on 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine. One area of focus is the development of combination therapies that combine this compound with other targeted agents or immunotherapies to enhance its efficacy and reduce the risk of resistance. Another area of interest is the exploration of this compound in other types of cancer and autoimmune diseases, as well as in combination with other drugs that target different signaling pathways. Finally, further studies are needed to understand the long-term safety and efficacy of this compound in clinical trials and to identify biomarkers that can predict response to treatment.
Applications De Recherche Scientifique
3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly those that are resistant to conventional chemotherapy. This compound has also been shown to modulate the immune system by targeting specific signaling pathways that are involved in the development of autoimmune diseases.
Propriétés
IUPAC Name |
5-tert-butyl-2-(2,6-dichlorophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3/c1-13(2,3)10-7-11(16)18(17-10)12-8(14)5-4-6-9(12)15/h4-7H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAHIDXNXGHGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696219 | |
| Record name | 3-tert-Butyl-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017781-19-9 | |
| Record name | 3-tert-Butyl-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



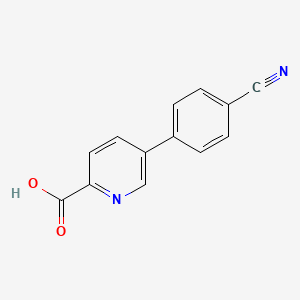
![3-(Benzo[1,3]dioxol-5-yl)benzaldehyde](/img/structure/B1503888.png)
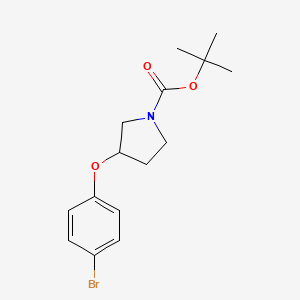
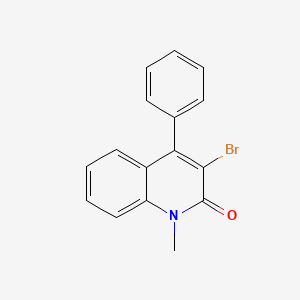
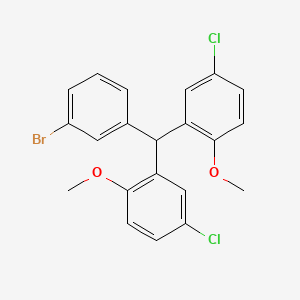
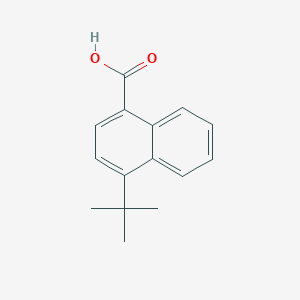

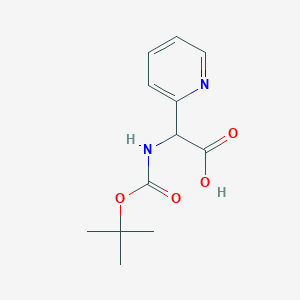
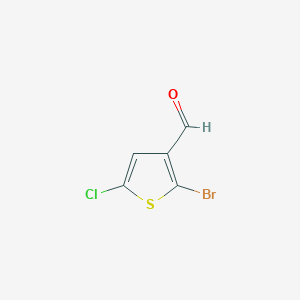



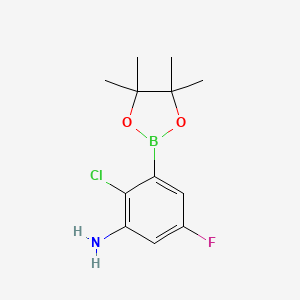
![9-Bromo-2,3,5,6,13,13a-hexahydro-1H-benzo[4,5]imidazo[1,2-d]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1503919.png)